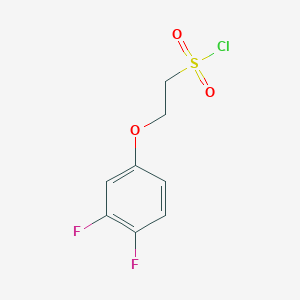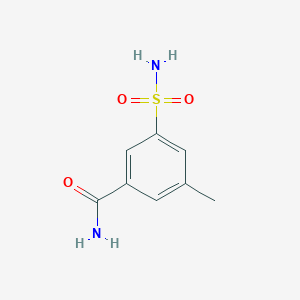
3-Methyl-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-sulfamoylbenzamide is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzamide, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-sulfamoylbenzamide typically involves the reaction of 3-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the sulfamoyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
3-Methyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to sulfonamide antibiotics.
Industry: It is used in the production of dyes and pigments, where its unique chemical properties contribute to the stability and colorfastness of the final products.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes that depend on carbonic anhydrase. This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-sulfamoylbenzoic acid
- 4-Methyl-5-sulfamoylbenzamide
- 3-Methyl-4-sulfamoylbenzamide
Comparison: 3-Methyl-5-sulfamoylbenzamide is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the sulfamoyl group can significantly influence the compound’s ability to inhibit enzymes or interact with other biological targets. Additionally, the presence of the methyl group at the third position can affect the compound’s solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C8H10N2O3S |
|---|---|
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
3-methyl-5-sulfamoylbenzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-5-2-6(8(9)11)4-7(3-5)14(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) |
Clé InChI |
UFFZDHILOGZOQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
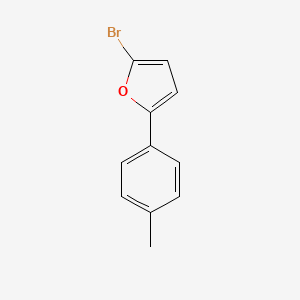
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
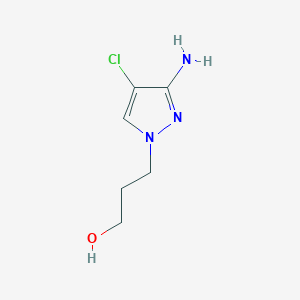
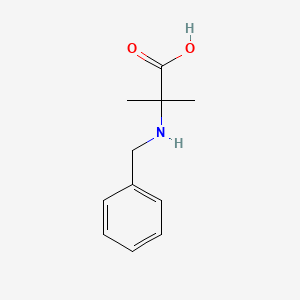
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
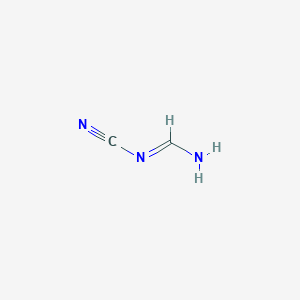
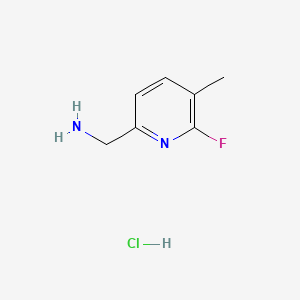
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
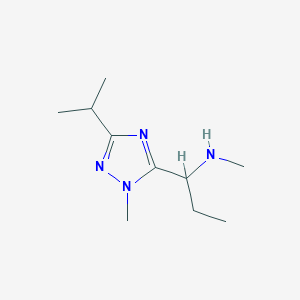
![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
